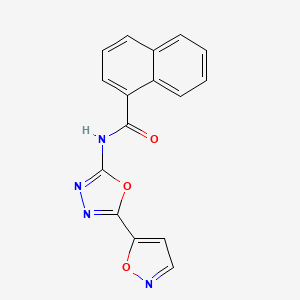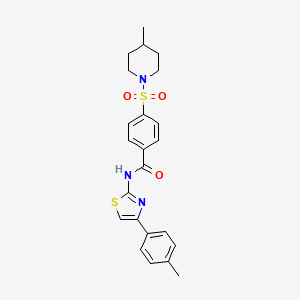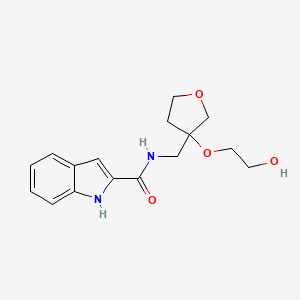
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione, also known as DPI, is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. DPI is a selective inhibitor of protein kinase C (PKC) and has been used in numerous studies to investigate the role of PKC in various cellular processes.
Scientific Research Applications
Anticancer Activity
1-(1,2-Dimethyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione derivatives have been synthesized and evaluated for their anticancer activity. Studies have shown that these compounds exhibit moderate to potent antiproliferative activities against various cancer cell lines such as Hela, A-549, and ECA-109 in vitro (Jiang, Xu, & Wu, 2016).
HIV-1 Inhibitors
These compounds have also been investigated as potential inhibitors of HIV-1 attachment. They have shown promise in interfering with the interaction of viral gp120 with the host cell receptor CD4, thus exhibiting antiviral activity. Some derivatives have been identified and advanced to clinical studies due to their significant pharmaceutical properties (Wang et al., 2009).
Ligands of GluN2B-Containing N-methyl-D-Aspartate Receptors
Research has also focused on the synthesis of derivatives as ligands for GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. These compounds have shown binding affinity and antagonist effects in certain biological assays, indicating potential applications in neuroprotective drug development (Gitto et al., 2014).
Photochromic and Fluorescent Properties
Some derivatives have been found to exhibit photochromic and fluorescent properties in solution, making them of interest in the field of materials science for potential applications in photoresponsive materials (Shepelenko et al., 2014).
properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-20(18-10-6-7-11-19(18)23(16)2)21(26)22(27)25-14-12-24(13-15-25)17-8-4-3-5-9-17/h3-11H,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZMZQLSCSODKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dichlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358167.png)
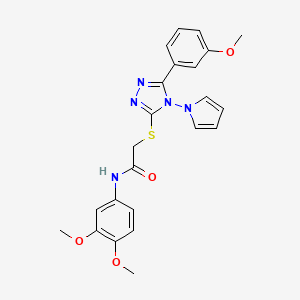

![1-(4-benzylpiperidin-1-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)ethanone](/img/structure/B2358172.png)
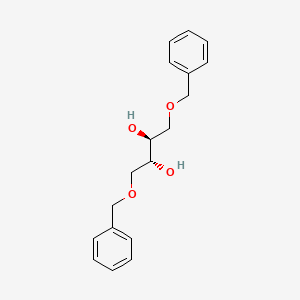


![2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)butanamide](/img/structure/B2358180.png)
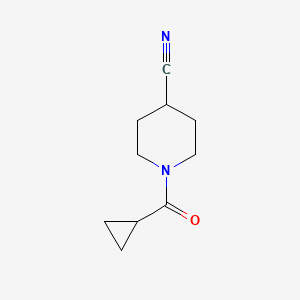

![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2358186.png)
